Cas no 2149775-32-4 (2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid)

2-(1-Hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid is a specialized organic compound featuring a pyridine core functionalized with both carboxylic acid and hydroxy-alkynylamino substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the carboxylic acid group enhances its utility in coupling reactions, while the hydroxy-alkynyl moiety offers opportunities for further derivatization via click chemistry or nucleophilic additions. Its balanced polarity ensures moderate solubility in both aqueous and organic solvents, facilitating diverse synthetic applications. The compound is particularly useful in the development of bioactive molecules, where its multifunctional scaffold can serve as a key building block for heterocyclic systems.
2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid structure
2149775-32-4 structure
Product Name:2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid
CAS No:2149775-32-4
MF:C10H10N2O3
MW:206.198002338409
CID:6195645
PubChem ID:165745400
Update Time:2025-05-30

2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid
    • 2-[(1-hydroxybut-3-yn-2-yl)amino]pyridine-3-carboxylic acid
    • 2149775-32-4
    • EN300-1449932
    • Inchi: 1S/C10H10N2O3/c1-2-7(6-13)12-9-8(10(14)15)4-3-5-11-9/h1,3-5,7,13H,6H2,(H,11,12)(H,14,15)
    • InChI Key: SBMMRZNOAWEAGW-UHFFFAOYSA-N
    • SMILES: OCC(C#C)NC1C(C(=O)O)=CC=CN=1

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 82.4Ų

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Additional information on 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid

Introduction to 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid (CAS No. 2149775-32-4)

2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2149775-32-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic amines, characterized by its pyridine core substituted with a butynyl chain terminated by a hydroxyl group and an amine functional group at the third position. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive molecules.

The molecular structure of 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid consists of a pyridine ring linked to a butynyl side chain via an amine group. The presence of both hydroxyl and amine functional groups introduces multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. This structural versatility has positioned the compound as an attractive scaffold for medicinal chemists seeking to develop innovative therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine-based compounds due to their wide range of biological activities. Pyridines are known to be key structural motifs in many pharmacologically active molecules, including antibiotics, antivirals, and anticancer agents. The incorporation of additional functional groups, such as hydroxyl and amine moieties, further enhances the pharmacological profile of these compounds by increasing their interactions with biological targets.

One of the most compelling aspects of 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid is its potential as a precursor for the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in diseases like cancer and inflammation. The hydroxyl group at the terminal position of the butynyl chain provides a site for hydrogen bonding interactions, while the amine group can form ionic or coordination bonds with biological targets, enhancing binding affinity.

The synthesis of 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include the formation of the butynyl side chain through alkyne functionalization followed by hydroxylation, followed by coupling with the pyridine ring via an amide bond formation reaction. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for further research applications.

Recent research has highlighted the importance of structure-function relationships in designing effective therapeutic agents. Computational studies have been instrumental in predicting the binding modes of 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid to potential biological targets, providing insights into how modifications to its structure can enhance its pharmacological activity. These computational approaches have been complemented by experimental validations through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which have confirmed the expected three-dimensional structures of this compound and its derivatives.

The pharmacokinetic properties of 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid are also critical considerations in drug development. Studies have examined its solubility, stability, and metabolic pathways to assess its potential for clinical application. For example, modifications to improve solubility have been explored through salt formation or prodrug strategies, while efforts have been made to enhance metabolic stability to prolong its half-life in vivo. These studies provide valuable data for optimizing formulations and dosing regimens.

In conclusion, 2-(1-hydroxybut-3-yn-2-yl)aminopyridine-3-carboxylic acid (CAS No. 2149775-32-4) represents a promising scaffold for developing novel bioactive molecules with potential therapeutic applications. Its unique structural features, combined with its synthetic accessibility and favorable pharmacokinetic properties, make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a significant role in addressing unmet medical needs.

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